7-bromo-1H-indole-3-carbaldehyde
CAS No.: 115666-21-2
Cat. No.: VC21079856
Molecular Formula: C9H6BrNO
Molecular Weight: 224.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115666-21-2 |
---|---|
Molecular Formula | C9H6BrNO |
Molecular Weight | 224.05 g/mol |
IUPAC Name | 7-bromo-1H-indole-3-carbaldehyde |
Standard InChI | InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H |
Standard InChI Key | MGPMWCBAOQWENZ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)Br)NC=C2C=O |
Canonical SMILES | C1=CC2=C(C(=C1)Br)NC=C2C=O |
Introduction
Chemical Structure and Properties
7-Bromo-1H-indole-3-carbaldehyde (CAS: 115666-21-2) has the molecular formula C₉H₆BrNO and a molecular weight of 224.054 g/mol . The compound's structure consists of a bicyclic indole core with a bromine atom at position 7 and an aldehyde group at position 3, creating a versatile scaffold for further chemical modifications.
Physical Properties
The physical properties of 7-bromo-1H-indole-3-carbaldehyde are crucial for understanding its behavior in various experimental conditions and applications. These properties influence its handling, storage, and reactivity in chemical reactions.
Table 1: Physical Properties of 7-Bromo-1H-indole-3-carbaldehyde
Property | Value |
---|---|
Appearance | Yellow solid |
Melting Point | 165-172°C |
Boiling Point | 395.5±22.0°C at 760 mmHg |
Density | 1.7±0.1 g/cm³ |
Flash Point | 193.0±22.3°C |
LogP | 2.46 |
Vapor Pressure | 0.0±0.9 mmHg at 25°C |
Index of Refraction | 1.752 |
Exact Mass | 222.963272 |
The compound exhibits a relatively high melting and boiling point, indicating strong intermolecular forces likely enhanced by hydrogen bonding through the NH group of the indole ring . Its LogP value of 2.46 suggests moderate lipophilicity, which has implications for its solubility profile and potential biological activities . The compound has a relatively high density compared to many organic compounds, at approximately 1.7 g/cm³ .
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 223.97057 | 141.1 |
[M+Na]⁺ | 245.95251 | 145.6 |
[M+NH₄]⁺ | 240.99711 | 146.3 |
[M+K]⁺ | 261.92645 | 146.1 |
[M-H]⁻ | 221.95601 | 141.2 |
[M+Na-2H]⁻ | 243.93796 | 144.5 |
[M]⁺ | 222.96274 | 140.5 |
[M]⁻ | 222.96384 | 140.5 |
These spectroscopic properties facilitate the identification and characterization of the compound in research settings and quality control processes .
Synthesis Methods
Bromination of Indole Derivatives
The primary synthetic route to 7-bromo-1H-indole-3-carbaldehyde typically involves the bromination of 1H-indole-3-carbaldehyde . This method employs bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 7-position of the indole ring .
Chemical Reactivity
The reactivity of 7-bromo-1H-indole-3-carbaldehyde is primarily defined by the presence of two key functional groups: the aldehyde at position 3 and the bromine at position 7. These functional groups enable a diverse range of chemical transformations that make the compound valuable in synthetic chemistry.
Reactions at the Aldehyde Group
The aldehyde group at position 3 can undergo typical carbonyl reactions, making it a versatile handle for further functionalization:
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Oxidation: The aldehyde can be oxidized to form 7-bromo-1H-indole-3-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: The aldehyde can be reduced to 7-bromo-1H-indole-3-methanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Condensation reactions: The aldehyde can participate in condensation reactions with various nucleophiles, leading to the formation of imines, oximes, hydrazones, and other derivatives.
Reactions at the Bromine Position
The bromine atom at position 7 serves as an important site for further functionalization through various coupling reactions:
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Nucleophilic substitution: The bromine can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines, thiols, and alkoxides.
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Cross-coupling reactions: The compound can participate in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings, which are valuable for introducing carbon-carbon bonds.
Applications in Research and Synthesis
7-Bromo-1H-indole-3-carbaldehyde serves as a key intermediate in organic synthesis and finds applications in several research areas due to its versatile reactivity profile.
Role in Organic Synthesis
The compound functions as an important building block for the synthesis of more complex indole derivatives with potential applications in pharmaceutical chemistry . Its dual functionality—the bromine atom and the aldehyde group—provides multiple handles for structural elaboration, making it valuable in the construction of complex molecular architectures.
As a synthetic intermediate, 7-bromo-1H-indole-3-carbaldehyde enables the preparation of libraries of indole derivatives for structure-activity relationship studies in drug discovery. The selective functionalization of the molecule at different positions allows for the systematic exploration of chemical space around the indole core.
Parameter | Details |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H332 |
Hazard Codes | Xi: Irritant; Xn |
Risk Statements | 22-36 |
Precautionary Statements | P202, P261, P262, P264+P265, P273, P280, P281, P301+P310, P302+P352, P304+P317, P305+P354+P338, P308+P313 |
WGK Germany | 3 |
The compound is classified as an irritant and may cause eye and skin irritation . It is harmful if swallowed (H302) and may cause respiratory irritation if inhaled . The safety data sheet indicates that appropriate personal protective equipment should be used when handling this compound .
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